molecular formula C26H28N6O3S B12398848 4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium

4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium

Cat. No.: B12398848
M. Wt: 504.6 g/mol
InChI Key: MTKQIUDYZPMMBH-UHFFFAOYSA-N
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Description

4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium typically involves multi-step reactionsKey reagents used in these steps include various amines, carbon disulfide, and dialkyl maleates .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, large-scale production would require the development of robust purification methods to ensure the final product meets the necessary quality standards.

Chemical Reactions Analysis

Types of Reactions

4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. Researchers explore its potential as a building block for more complex molecules and its ability to participate in various chemical transformations.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is of interest for its potential pharmacological properties. Studies may focus on its ability to modulate specific biological pathways, its efficacy in treating certain diseases, and its safety profile.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of 4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium stands out due to its unique combination of functional groups. This structural diversity enhances its reactivity and potential applications across various fields. Additionally, its ability to undergo multiple types of chemical reactions makes it a versatile compound for scientific research.

Properties

Molecular Formula

C26H28N6O3S

Molecular Weight

504.6 g/mol

IUPAC Name

4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium

InChI

InChI=1S/C20H13N5O3S.C6H15N/c26-16-10-17(27)25(12-7-8-21-14(9-12)19-23-20(29)28-24-19)15-6-5-11-3-1-2-4-13(11)18(15)22-16;1-4-7(5-2)6-3/h1-9H,10H2,(H,22,26)(H,23,24,29);4-6H2,1-3H3

InChI Key

MTKQIUDYZPMMBH-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.C1C(=NC2=C(C=CC3=CC=CC=C32)N(C1=O)C4=CC(=NC=C4)C5=NC(=S)ON5)[O-]

Origin of Product

United States

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